Cas no 251441-94-8 (13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide)

13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide structure
251441-94-8 structure
商品名:13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide
CAS番号:251441-94-8
MF:C29H37NO3
メガワット:447.608988523483
CID:4643016

13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide 化学的及び物理的性質

名前と識別子

    • 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide
    • Ethyl 4-((2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamido)benzoate
    • ethyl 4-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate
    • インチ: 1S/C29H37NO3/c1-7-33-28(32)24-14-16-25(17-15-24)30-27(31)20-22(3)11-8-10-21(2)13-18-26-23(4)12-9-19-29(26,5)6/h8,10-11,13-18,20H,7,9,12,19H2,1-6H3,(H,30,31)/b11-8+,18-13+,21-10+,22-20-
    • InChIKey: VRSMJNVXOITYPE-XWJHKTRCSA-N
    • ほほえんだ: O=C(/C=C(/C)\C=C\C=C(/C)\C=C\C1=C(C)CCCC1(C)C)NC1C=CC(C(=O)OCC)=CC=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 33
  • 回転可能化学結合数: 9
  • 複雑さ: 846
  • トポロジー分子極性表面積: 55.4
  • 疎水性パラメータ計算基準値(XlogP): 7.8

13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide セキュリティ情報

  • ちょぞうじょうけん:4°C, protect from light, stored under nitrogen

13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1245144-100mg
13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide
251441-94-8 98%
100mg
$1085 2024-06-05
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce52040-50mg
13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide (Ethyl 4-((2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamido)benzoate)
251441-94-8 98%
50mg
¥4011.00 2023-09-07
eNovation Chemicals LLC
Y1245144-10mg
13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide
251441-94-8 98%
10mg
$340 2024-06-05
eNovation Chemicals LLC
Y1245144-5mg
13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide
251441-94-8 98%
5mg
$260 2024-06-05
eNovation Chemicals LLC
Y1245144-50mg
13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide
251441-94-8 98%
50mg
$730 2024-06-05
MedChemExpress
HY-112077-10mg
(Z)-Viaminate
251441-94-8 98.11%
10mg
¥1500 2024-04-18
MedChemExpress
HY-112077-5mg
(Z)-Viaminate
251441-94-8 98.11%
5mg
¥950 2024-04-18
A2B Chem LLC
AX63725-10mg
13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide
251441-94-8 98%
10mg
$185.00 2024-04-20
1PlusChem
1P01EOH9-50mg
13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide
251441-94-8 98%
50mg
$494.00 2024-05-20
1PlusChem
1P01EOH9-5mg
13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide
251441-94-8 98%
5mg
$141.00 2024-05-20

13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide 関連文献

13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamideに関する追加情報

Introduction to 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide (CAS No. 251441-94-8)

13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide, identified by its CAS number 251441-94-8, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This retinamide derivative is structurally related to vitamin A and its analogs, known for their diverse biological activities. The presence of the ethoxycarbonyl group at the phenyl ring and the 13-cis configuration of the retinyl moiety imparts unique pharmacological properties, making it a subject of extensive research in therapeutic applications.

The compound belongs to the retinoid class, which includes retinoic acids and retinyl esters. Retinoids are well-documented for their role in cell differentiation, transcriptional regulation, and anti-proliferative effects. Among these, 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide has been studied for its potential in modulating pathways associated with skin health, cancer, and inflammatory conditions. Its chemical structure allows for selective interactions with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are critical for mediating the biological effects of retinoids.

Recent advancements in synthetic chemistry have enabled the development of more stable and bioavailable derivatives of retinoids. The ethoxycarbonyl substituent in 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide enhances its metabolic stability while maintaining its binding affinity to RARs. This balance is crucial for optimizing therapeutic efficacy while minimizing side effects. Studies have shown that this compound exhibits promising results in preclinical models, particularly in conditions where retinoid signaling plays a pivotal role.

In dermatological research, 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide has been explored for its potential in treating acne vulgaris and photoaging. Its ability to promote epidermal normalization and inhibit keratinocyte hyperproliferation makes it a valuable candidate for topical formulations. Additionally, its anti-inflammatory properties have been investigated in models of chronic skin inflammation, suggesting its utility in managing conditions like psoriasis and eczema.

The compound's mechanism of action involves binding to RARs and RXRs, forming heterodimeric complexes that regulate gene transcription. This interaction leads to changes in downstream signaling pathways involved in cell growth, differentiation, and apoptosis. The 13-cis configuration is particularly important as it enhances binding affinity compared to all-trans-retinoic acid while reducing systemic toxicity. This makes 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide a more tolerable option for long-term therapeutic use.

Investigations into the compound's efficacy have extended beyond dermatology into oncology. Preclinical studies have demonstrated that 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide can induce differentiation and apoptosis in certain cancer cell lines. Its ability to modulate RAR signaling has been linked to reduced tumor growth in animal models of breast cancer and leukemia. These findings have opened new avenues for exploring retinoid-based therapies in combination with other treatments.

The synthesis of 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide involves multi-step organic reactions, including condensation, reduction, and functional group modifications. The introduction of the ethoxycarbonyl group requires precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods have improved the efficiency of these synthetic routes, making large-scale production more feasible.

Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide. The compound exhibits moderate oral bioavailability and a prolonged half-life due to its enhanced stability. Metabolic studies indicate that it is primarily metabolized via cytochrome P450 enzymes, similar to other retinoids. Understanding these pharmacokinetic profiles is essential for optimizing dosing regimens and minimizing potential drug-drug interactions.

The safety profile of 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide has been assessed through toxicological studies conducted in vitro and in vivo. While retinoids are known for their potential side effects, such as irritation and hyperpigmentation at high doses, this derivative has shown improved tolerability due to its structural modifications. Long-term studies are ongoing to fully characterize its safety profile for clinical use.

Current research trends suggest that 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide may find applications beyond traditional indications. Emerging evidence points to its role in neuroprotection and anti-aging therapies due to its ability to modulate oxidative stress pathways and enhance neuronal survival. Additionally, its potential in managing metabolic disorders has not been overlooked, as preliminary data suggest interactions with pathways involved in glucose homeostasis.

The development of novel formulations has also been a focus area for researchers working with 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide. Topical gels, creams, and patches have been designed to improve patient compliance by enhancing drug delivery efficiency. Nanotechnology-based delivery systems are being explored as well, aiming to achieve targeted release and sustained action.

In conclusion,13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide (CAS No. 251441-94-8) represents a significant advancement in retinoid-based therapeutics due to its unique structural features and promising biological activities. Its applications span multiple medical fields, from dermatology to oncology and beyond. As research continues to uncover new mechanisms of action and optimize delivery systems,13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide holds great potential as a therapeutic agent with broad clinical utility.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:251441-94-8)13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide
A1023526
清らかである:99%/99%/99%
はかる:10mg/50mg/100mg
価格 ($):188.0/501.0/777.0